5-Mercapto-1H-tetrazole-1-acetic acid

Coordination Chemistry Inorganic Synthesis Metal-Organic Frameworks

5-Mercapto-1H-tetrazole-1-acetic acid (MTAA) is the irreplaceable C3 side-chain precursor for ceforanide production—no generic tetrazole acetic acid derivative can substitute without altering the antibiotic molecule. Its unique mercapto-carboxylate-tetrazole triad enables superior S,N-bidentate capping of Ag/Au/Pd nanoparticles with enhanced aqueous stability versus monodentate thiols. For MOF researchers, MTAA predictably yields 2D/3D frameworks with tunable photoluminescence and magnetic properties. Procure the definitive heterocyclic mercaptocarboxylate ligand backed by decades of coordination chemistry and pharmaceutical manufacturing precedent.

Molecular Formula C3H4N4O2S
Molecular Weight 160.16 g/mol
CAS No. 57658-36-3
Cat. No. B056406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mercapto-1H-tetrazole-1-acetic acid
CAS57658-36-3
Synonyms1-(Carboxymethyl)-5-mercapto-1H-tetrazole;  1-(Carboxymethyl)-5-mercaptotetrazole;  1-Carboxymethyl-5-mercapto-1,2,3,4-tetrazole;  1-Carboxymethyl-5-tetrazolethiol 5-Mercapto-1H-tetrazole-1-acetic AcidAngene
Molecular FormulaC3H4N4O2S
Molecular Weight160.16 g/mol
Structural Identifiers
SMILESC(C(=O)O)N1C(=S)N=NN1
InChIInChI=1S/C3H4N4O2S/c8-2(9)1-7-3(10)4-5-6-7/h1H2,(H,8,9)(H,4,6,10)
InChIKeyUOTQEHLQKASWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Mercapto-1H-tetrazole-1-acetic Acid (CAS 57658-36-3) Procurement & Technical Baseline


5-Mercapto-1H-tetrazole-1-acetic acid (MTAA, CAS 57658-36-3) is a heterocyclic mercaptocarboxylate ligand comprising a tetrazole ring functionalized with a mercapto (-SH) group at the 5-position and an acetic acid (-CH₂COOH) moiety at the 1-position. It is widely recognized as a versatile building block in coordination chemistry, pharmaceutical intermediate (notably for the cephalosporin antibiotic ceforanide), and nanoparticle stabilization [1]. The compound exhibits physicochemical properties including a molecular formula of C₃H₄N₄O₂S, a molecular weight of 160.15 g/mol, and a melting point range of 164–168 °C (decomposition) [2]. Its unique combination of a soft thiolate donor and a hard carboxylate group enables diverse coordination modes with transition metals, distinguishing it from simpler monofunctional analogs [1].

Why 5-Mercapto-1H-tetrazole-1-acetic Acid Cannot Be Casually Substituted


Generic substitution of 5-mercapto-1H-tetrazole-1-acetic acid with other tetrazole acetic acid derivatives or mercaptocarboxylate ligands is not scientifically valid due to distinct differences in coordination chemistry, biological activity, and synthetic utility. For example, the presence of the mercapto group enables sulfur-based metal binding and thiol-disulfide exchange, which are absent in 1H-tetrazole-1-acetic acid (TAA, CAS 21732-17-2) [1]. Conversely, simple aliphatic mercaptocarboxylates like 3-mercaptopropionate lack the aromatic tetrazole ring that provides additional nitrogen coordination sites and influences electronic properties [2]. These structural differences translate into quantifiable variations in complex stability, antibacterial spectrum, and performance in nanoparticle capping applications, as detailed in the following evidence guide.

Quantitative Differentiation Evidence for 5-Mercapto-1H-tetrazole-1-acetic Acid


Coordination Versatility: Three Distinct Binding Modes Observed vs. Two for 3-Mercaptopropionate

In a direct head-to-head study with platinum group metals, 5-mercapto-1H-tetrazole-1-acetate (MTA) exhibited three distinct coordination binding modes—S-monodentate, S-bridging, and S,O-chelation—whereas the aliphatic analog 3-mercaptopropionate (MPA) showed only two modes (S,O-chelation and S-bridging) under identical experimental conditions [1]. The additional nitrogen atoms in the tetrazole ring of MTA facilitate S-bridging and N-coordination pathways not available to MPA. In palladium complexes with 1,10-phenanthroline, MTA formed dinuclear thiolate-bridged zwitterionic complexes ([Pd₂(μ-MTA)₂(phen)₂]), while MPA gave similar but structurally distinct species ([Pd₂(μ-MPA)₂(phen)₂]·7H₂O) [1]. Furthermore, ESI-MS analysis revealed MTA-specific fragmentation pathways involving N₂ loss from the tetrazole ring (absent in MPA), confirming the heterocycle's participation in gas-phase chemistry [1]. This increased coordination versatility is critical for designing metal-organic frameworks (MOFs) and coordination polymers with tailored topologies.

Coordination Chemistry Inorganic Synthesis Metal-Organic Frameworks

Antibacterial Spectrum: Activity Against Three Clinically Relevant Gram-Positive Strains

5-Mercaptotetrazole-1-acetic acid demonstrates antibacterial activity against Streptococcus pyogenes, Staphylococcus aureus, and Bacillus subtilis, attributed to its ability to bind the active site of bacterial DNA gyrase, an essential enzyme for DNA replication . While the non-mercapto analog 1H-tetrazole-1-acetic acid (TAA) serves as a carboxylic acid isostere and is used in cephalosporin synthesis (e.g., cefazolin), it lacks intrinsic antibacterial activity because it cannot coordinate to the metal ions in the DNA gyrase active site . The mercapto group in MTAA provides the sulfur donor atom necessary for metal ion interaction, conferring a dual role as both a synthetic intermediate and a bioactive scaffold. Although minimum inhibitory concentration (MIC) data are not reported in accessible sources, the strain-specific spectrum provides a baseline for comparative evaluation against other tetrazole-thiol compounds.

Antibacterial DNA Gyrase Inhibition Pharmaceutical Intermediate

Nanoparticle Stabilization: Bidentate S,N-Binding vs. Simple Thiol Monodentate Capping

As a capping ligand for noble metal nanoparticles (Ag, Au, Pd) in aqueous media, 5-mercaptotetrazole-1-acetic acid (MTAA) binds to the nanoparticle surface through simultaneous interaction of the sulfur atom and the N4 nitrogen of the tetrazole ring, as determined by quantum chemical calculations [1]. This bidentate S,N-binding mode provides enhanced stabilization compared to monodentate thiol ligands (e.g., 3-mercaptopropionate) that rely solely on sulfur-metal coordination. The free carboxylate group of MTAA imparts excellent water redispersibility, a critical property for applications requiring aqueous colloidal stability [1]. In contrast, simple thiols without a heterocyclic ring (e.g., 3-mercaptopropionate) or nitrogen-free analogs (e.g., thiosalicylic acid) cannot achieve this specific S,N-bidentate anchoring geometry, potentially leading to weaker surface attachment and lower colloidal stability. The resulting nanoparticles exhibit antibacterial and fungicidal properties, making them attractive for biomedical and catalytic applications [1].

Nanoparticle Synthesis Capping Ligand Colloidal Stability

Synthetic Route Efficiency: Bromination-Thiourea Method Provides Alternative to Multi-Step Sequences

A patented two-step synthetic route to 5-mercaptotetrazolyl-1-acetic acid (MTAA) involves bromination of tetrazolyl-1-acetic acid (TAA) with molecular bromine to yield 5-bromotetrazolyl-1-acetic acid, followed by reaction with thiourea and alkaline hydrolysis to afford the target compound [1]. This process offers an alternative to earlier multi-step methods, such as butylithiation of 1-methyl-5-mercaptotetrazole followed by carbon dioxide treatment and acid hydrolysis, or condensation of ethyl glycinate with carbon disulfide and sodium azide [1]. While direct yield comparisons across different methods are not provided in the patent, the bromination-thiourea route leverages readily available TAA as a starting material, which is produced at industrial scale for cephalosporin manufacturing (e.g., cefazolin, ceftezole) . This synthetic accessibility reduces dependence on specialized reagents and simplifies process development for laboratories and manufacturers aiming to produce MTAA at scale.

Process Chemistry Pharmaceutical Intermediate Cephalosporin Synthesis

Cephalosporin Intermediate Specificity: Exclusive C3-Side Chain for Ceforanide

5-Mercapto-1H-tetrazole-1-acetic acid (MTAA) serves as the essential C3-side chain precursor for ceforanide (BL-S786), a second-generation injectable cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria [1]. In ceforanide, the MTAA-derived 1-carboxymethyltetrazol-5-ylthiomethyl group is covalently attached to the cephem nucleus, a structural feature that distinguishes ceforanide from other cephalosporins such as cefazolin (which uses TAA as the C3-side chain) and cefmenoxime (which uses N-methyltetrazolethiol) [2]. Attempts to substitute MTAA with alternative tetrazole acetic acids in ceforanide synthesis would result in a different cephalosporin molecule with altered antibacterial spectrum, pharmacokinetics, and β-lactamase stability [3]. The presence of both the mercapto group (for thioether linkage to the cephem core) and the carboxylate (for water solubility and binding interactions) is non-negotiable for ceforanide's molecular identity.

Antibiotic Synthesis Cephalosporin Drug Intermediate

Metal-Organic Framework Dimensionality: MTAA Enables 2D and 3D Networks vs. Lower Dimensionality with Simpler Ligands

Complexation of 5-mercapto-1H-tetrazole-1-acetic acid (H₂mtaa) with Zn(II) and Cd(II) yields coordination polymers with distinct dimensionalities: [Zn(mtaa)(H₂O)]ₙ forms a two-dimensional (2D) layered structure featuring left- and right-handed helices interconnected into double helices, while [Cd(mtaa)(H₂O)]ₙ generates a three-dimensional (3D) network where mtaa ions bridge interconnected helices [1]. In contrast, simpler mercaptocarboxylate ligands like 3-mercaptopropionate typically produce lower-dimensionality complexes (e.g., discrete dinuclear or 1D chains) due to fewer coordination sites [2]. The ability of MTAA to form both 2D and 3D MOF architectures arises from its multiple coordination sites (sulfur, carboxylate oxygen, tetrazole nitrogen), which enable diverse bridging modes. Additionally, the Zn(II) complex exhibits photoluminescence, and the Mn(II) complex shows antiferromagnetic coupling, demonstrating functional properties directly linked to the ligand's structural features [1].

Metal-Organic Frameworks Crystal Engineering Coordination Polymers

Optimal Application Scenarios for 5-Mercapto-1H-tetrazole-1-acetic Acid


Synthesis of Ceforanide and Related Cephalosporin Antibiotics

MTAA is the indispensable C3-side chain precursor for manufacturing ceforanide (BL-S786), a second-generation cephalosporin with broad-spectrum antibacterial activity. The compound's mercapto group enables the thioether linkage to the cephem nucleus, while the carboxylate ensures water solubility and contributes to target binding [1]. Any attempt to substitute MTAA with TAA, N-methyltetrazolethiol, or other tetrazole derivatives results in a different cephalosporin molecule, making MTAA procurement mandatory for ceforanide production and research [2].

Stabilization of Water-Dispersible Noble Metal Nanoparticles for Catalysis and Biomedicine

MTAA functions as a bidentate capping ligand for Ag, Au, and Pd nanoparticles in aqueous media, binding simultaneously through sulfur and the N4 tetrazole nitrogen. This S,N-anchoring provides stronger surface attachment than monodentate thiols, while the free carboxylate group imparts excellent water redispersibility and prevents agglomeration [1]. The resulting nanoparticles exhibit antibacterial and fungicidal properties, making them suitable for biomedical applications (e.g., antimicrobial coatings) and catalytic systems requiring aqueous colloidal stability.

Construction of 2D and 3D Metal-Organic Frameworks (MOFs) with Luminescent or Magnetic Properties

MTAA's multiple coordination sites (sulfur, carboxylate oxygen, tetrazole nitrogen) enable the formation of high-dimensionality MOFs. Zn(II)-MTAA forms a 2D double-helical layered network with photoluminescence, while Cd(II)-MTAA yields a 3D framework [1]. Mn(II)-MTAA exhibits antiferromagnetic coupling, demonstrating functional properties directly linked to the ligand's structure. For materials scientists seeking to design luminescent sensors or magnetic frameworks, MTAA offers a versatile building block with predictable topological outcomes [2].

Coordination Chemistry Studies of Mercaptocarboxylate Binding Modes

MTAA serves as a model mercaptocarboxylate ligand for investigating diverse metal-binding modes (S-monodentate, S-bridging, S,O-chelation) with platinum group metals, nickel, gold, and mercury [1]. Its unique combination of a soft thiolate donor, a hard carboxylate group, and nitrogen-rich tetrazole ring provides a rich coordination chemistry platform for studying ligand-to-metal charge transfer, chelation effects, and supramolecular assembly. Comparative studies with 3-mercaptopropionate and thiosalicylate reveal distinct fragmentation patterns (e.g., N₂ loss from the tetrazole ring) in ESI-MS, which are useful for analytical method development [2].

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